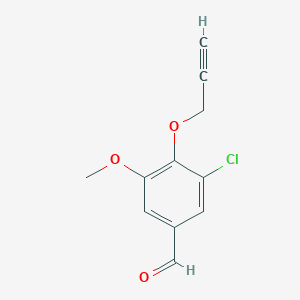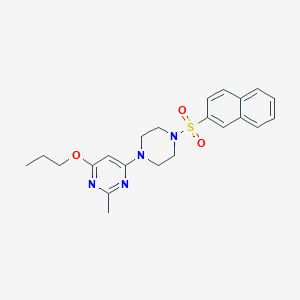
2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as MPTP, is a pyrimidine derivative that has been studied for its ability to modulate certain biochemical and physiological processes in the body.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, including this compound, have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs .
Antimicrobial Applications
Pyrimidine moieties are known to exhibit a wide range of pharmacological activities, including antimicrobial properties. The structural design of pyrimidine derivatives can lead to the development of new antimicrobial agents .
Antiviral Properties
The pyrimidine core structure is also associated with antiviral activities. Compounds containing this moiety could be designed to target various viral infections, providing a pathway for the development of new antiviral drugs .
Antitumor Potential
Research has indicated that pyrimidine derivatives can have antitumor properties. The compound could be synthesized and evaluated for its efficacy against cancer cell lines, contributing to cancer research and therapy .
Pharmacological Significance in Biochemistry
In biochemistry, the compound’s derivatives could be synthesized and screened for a variety of biological activities, such as anti-HIV activity, which could lead to the development of new therapeutic agents .
Molecular Biology Research
The compound could be used in molecular biology to study the effects of pyrimidine derivatives on cellular processes, potentially leading to insights into cell regulation and the development of new molecular biology tools .
Chemical Engineering Applications
In the field of chemical engineering, the compound could be employed in the synthesis of novel heterocyclic compounds with potential biological activities. This could aid in the creation of diverse libraries of compounds for further research and development .
Coordination Chemistry
Due to the flexibility of the compound’s structure, it could serve as a ligand in coordination chemistry, allowing for the exploration of its binding properties with various metals and the development of metal complexes with potential applications .
Propiedades
IUPAC Name |
2-methyl-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-3-14-29-22-16-21(23-17(2)24-22)25-10-12-26(13-11-25)30(27,28)20-9-8-18-6-4-5-7-19(18)15-20/h4-9,15-16H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUFZWZLNUROMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

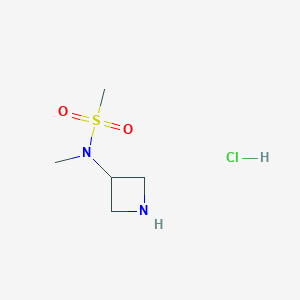
![5-{[(4-Chlorophenyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2962780.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)

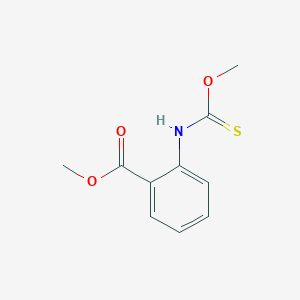
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)


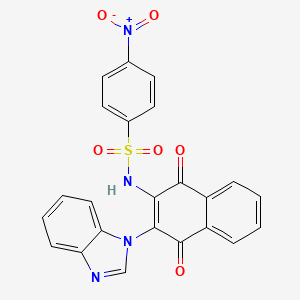
![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)
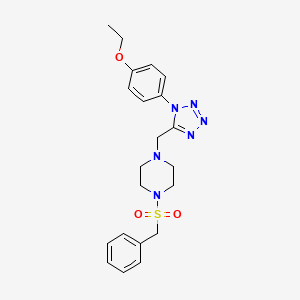
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)
